![molecular formula C17H17NS B14401258 2-([1,1'-Biphenyl]-2-yl)-5,5-dimethyl-4,5-dihydro-1,3-thiazole CAS No. 88413-43-8](/img/structure/B14401258.png)
2-([1,1'-Biphenyl]-2-yl)-5,5-dimethyl-4,5-dihydro-1,3-thiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-([1,1’-Biphenyl]-2-yl)-5,5-dimethyl-4,5-dihydro-1,3-thiazole is an organic compound that features a biphenyl group attached to a thiazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-([1,1’-Biphenyl]-2-yl)-5,5-dimethyl-4,5-dihydro-1,3-thiazole can be achieved through several methods. One common approach involves the use of a Grignard reaction, where a biphenyl magnesium bromide reacts with a thiazole derivative under anhydrous conditions . The reaction typically requires a dry, inert atmosphere to prevent the Grignard reagent from reacting with moisture.
Industrial Production Methods
Industrial production of this compound may involve large-scale Grignard reactions, followed by purification processes such as recrystallization or chromatography to obtain the desired product in high purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2-([1,1’-Biphenyl]-2-yl)-5,5-dimethyl-4,5-dihydro-1,3-thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole or tetrahydrothiazole.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions, while nitration can be achieved using nitric acid and sulfuric acid.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazoles, tetrahydrothiazoles, and various substituted biphenyl derivatives.
科学的研究の応用
2-([1,1’-Biphenyl]-2-yl)-5,5-dimethyl-4,5-dihydro-1,3-thiazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as an antimicrobial or anticancer agent.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 2-([1,1’-Biphenyl]-2-yl)-5,5-dimethyl-4,5-dihydro-1,3-thiazole involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Biphenyl: A simpler aromatic hydrocarbon with two connected phenyl rings.
Thiazole: A five-membered ring containing both sulfur and nitrogen atoms.
2,2’-Dibromobiphenyl: A biphenyl derivative with bromine substituents.
Uniqueness
2-([1,1’-Biphenyl]-2-yl)-5,5-dimethyl-4,5-dihydro-1,3-thiazole is unique due to the combination of the biphenyl and thiazole moieties, which confer distinct chemical and physical properties. This combination allows for a wide range of chemical modifications and applications that are not possible with simpler compounds like biphenyl or thiazole alone.
特性
CAS番号 |
88413-43-8 |
|---|---|
分子式 |
C17H17NS |
分子量 |
267.4 g/mol |
IUPAC名 |
5,5-dimethyl-2-(2-phenylphenyl)-4H-1,3-thiazole |
InChI |
InChI=1S/C17H17NS/c1-17(2)12-18-16(19-17)15-11-7-6-10-14(15)13-8-4-3-5-9-13/h3-11H,12H2,1-2H3 |
InChIキー |
VDIRPXQBDPAVMX-UHFFFAOYSA-N |
正規SMILES |
CC1(CN=C(S1)C2=CC=CC=C2C3=CC=CC=C3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


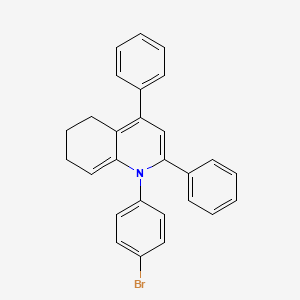
![N-Benzyl-N-butyl-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B14401191.png)
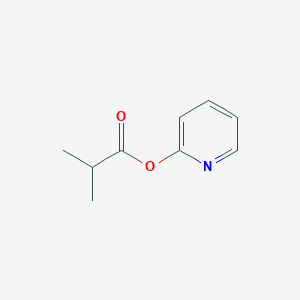
![1-Phenyl-3-[(piperidin-4-yl)oxy]isoquinoline](/img/structure/B14401203.png)

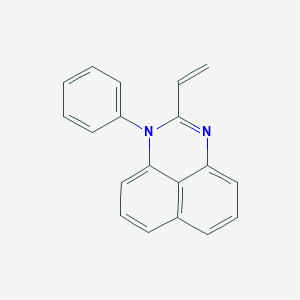
![1,3-Bis[(trichloromethyl)sulfanyl]quinazoline-2,4(1H,3H)-dione](/img/structure/B14401211.png)
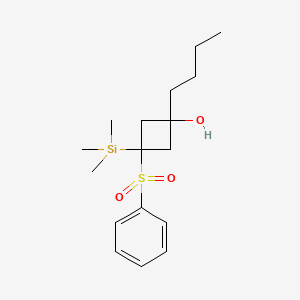

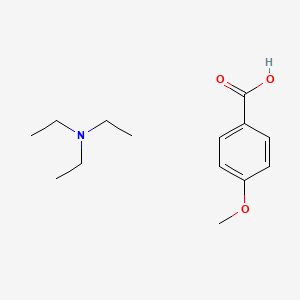


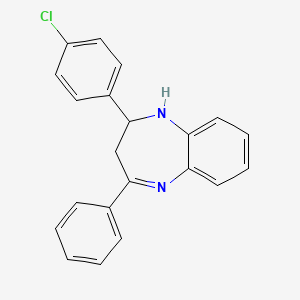
![{[1-(Benzyloxy)prop-1-en-1-yl]oxy}(trimethyl)silane](/img/structure/B14401252.png)
